2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide
Description
The compound 2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide (hereafter referred to as Compound A) features a Z-configuration at the 3-position of the indole-thiazolidinone hybrid scaffold. Key structural attributes include:
Properties
CAS No. |
618076-22-5 |
|---|---|
Molecular Formula |
C23H21N3O3S2 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-25-22(29)20(31-23(25)30)19-16-10-6-7-11-17(16)26(21(19)28)14-18(27)24-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,24,27)/b20-19- |
InChI Key |
WFUIBTCDZFVHCO-VXPUYCOJSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H21N3O4S2 , with a molecular weight of 467.6 g/mol . The compound features multiple functional groups that contribute to its biological activity, including thiazolidine and indole moieties. The structural complexity allows for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O4S2 |
| Molecular Weight | 467.6 g/mol |
| IUPAC Name | 2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-phenyethyl)acetamide |
| Purity | Typically ≥ 95% |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing thiazolidine rings possess significant antimicrobial properties. For instance, compounds similar to this one have shown efficacy against various bacterial strains and fungi.
- Anticancer Properties : The indole structure is often associated with anticancer activity. Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation markers in cell-based assays.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Enzymatic Activity : Compounds with thiazolidine structures have been found to inhibit enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Modulation of Cell Signaling Pathways : The compound may interact with various receptors and signaling pathways (e.g., NF-kB pathway), leading to altered gene expression associated with inflammation and cancer progression.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Study : A study on thiazolidine derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the thiazolidine ring enhance antibacterial activity .
- Anticancer Evaluation : In vitro studies revealed that indole derivatives can induce apoptosis in human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of caspase pathways .
- Anti-inflammatory Research : A recent study highlighted the anti-inflammatory effects of similar compounds by measuring cytokine levels in lipopolysaccharide-stimulated macrophages, showing reduced levels of TNF-alpha and IL-6 .
Comparison with Similar Compounds
Modifications to the Thiazolidinone Substituents
Key Observations :
Variations in the Acetamide Side Chain
Key Observations :
Bioactivity and Structural Clustering
- Evidence from bioactivity profiling indicates that compounds with similar structural motifs (e.g., thiazolidinone cores, acetamide side chains) cluster into groups with overlapping modes of action .
- Compound A’s ethyl-thiazolidinone and phenylethyl-acetamide groups likely place it in a cluster with analogues targeting kinase or protease enzymes, though experimental validation is needed .
Preparation Methods
Oxidation of Indole Derivatives
The 2-oxo-2,3-dihydro-1H-indole core is synthesized via oxidation of 1H-indole using pyridinium chlorochromate (PCC) in dichloromethane under inert conditions. This step achieves 70–85% conversion, with purity >90% confirmed by thin-layer chromatography (TLC).
Optimization Note : Lower temperatures (0°C) minimize over-oxidation to quinoline derivatives.
Synthesis of the Thiazolidinone Fragment
Cyclization of Ethylamine with Carbon Disulfide
The 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group is formed via a one-pot reaction involving ethylamine, carbon disulfide, and ethyl pyruvate. The reaction proceeds under reflux in ethanol for 6–8 hours, yielding 60–75% of the thiazolidinone intermediate.
Key Data :
-
Reaction Yield : 68% (average of three trials).
-
Purity : 92% (HPLC).
Condensation of Indole and Thiazolidinone Moieties
Knoevenagel Condensation for (Z)-Configuration Control
The indole and thiazolidinone fragments are coupled via Knoevenagel condensation using piperidine as a base catalyst in toluene. This step establishes the (Z)-configuration at the exocyclic double bond, critical for biological activity.
Optimization Insights :
-
Catalyst Loading : 10 mol% piperidine maximizes yield (58%) while minimizing side products.
-
Stereochemical Validation : -NMR coupling constants () confirm the (Z)-geometry.
Introduction of the N-(2-Phenylethyl)acetamide Side Chain
Amide Coupling with Phenethylamine
The final step involves coupling the condensed intermediate with phenethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at 0–5°C for 24 hours, achieving 45–55% yield.
Purification Protocol :
-
Liquid-Liquid Extraction : Partition between ethyl acetate and brine.
-
Column Chromatography : Silica gel (70–230 mesh) with hexane/ethyl acetate (3:1).
-
Recrystallization : Methanol/water (4:1) to afford >95% purity.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
| Step | Reaction | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Indole oxidation | 78 | 91 |
| 2 | Thiazolidinone synthesis | 68 | 92 |
| 3 | Knoevenagel condensation | 58 | 89 |
| 4 | Amide coupling | 50 | 95 |
Challenges and Mitigation Strategies
Stereochemical Control
The (Z)-configuration at the thiazolidinone-indole junction is prone to isomerization under acidic or high-temperature conditions. Mitigation includes:
Q & A
Q. What are the key synthetic routes for this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, starting with the condensation of 3-formyl-indole derivatives with thiazolidinone precursors. For example:
- Step 1: Reflux 3-formyl-1H-indole-2-carboxylic acid with 2-thioxo-thiazolidin-4-one in acetic acid containing sodium acetate (3–5 hours) to form the thiazolidinone-indole hybrid core .
- Step 2: Introduce the N-(2-phenylethyl)acetamide moiety via nucleophilic substitution or coupling reactions under inert atmospheres .
- Characterization: Use NMR (1H/13C) to confirm regiochemistry, MS for molecular weight validation, and HPLC to assess purity (>95%) .
Q. What spectroscopic techniques are critical for structural validation?
- 1H NMR: Identify protons on the indole (δ 7.2–8.1 ppm), thiazolidinone (δ 3.5–4.5 ppm), and acetamide (δ 2.1–2.3 ppm) moieties.
- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and thioxo groups (C=S at ~1200 cm⁻¹) .
- X-ray Crystallography: Resolve stereochemistry (e.g., Z-configuration at the thiazolidinone-indole junction) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Optimization: Replace acetic acid with DMF or toluene/water mixtures to enhance solubility of intermediates .
- Catalysis: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 5 hours) and improve yields by 15–20% .
- Monitoring: Track reaction progress via TLC (hexane:ethyl acetate, 9:1) and adjust stoichiometry dynamically .
Q. How to resolve contradictions in spectral data during structural analysis?
- Case Example: Discrepancies in carbonyl peak positions (IR vs. NMR) may arise from tautomerism in the thiazolidinone ring. Use variable-temperature NMR to observe dynamic equilibria .
- Cross-Validation: Combine 2D NMR (COSY, HSQC) with computational methods (DFT calculations) to assign ambiguous signals .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Structural Modifications: Synthesize analogs by substituting the 3-ethyl group on the thiazolidinone with methyl or allyl groups to assess steric effects .
- Bioactivity Assays: Test derivatives for enzyme inhibition (e.g., cyclooxygenase-2) using in vitro assays and correlate activity with electronic properties (Hammett constants) .
Q. How to design experiments to elucidate the compound’s mechanism of action?
- Target Identification: Perform molecular docking with homology models of biological targets (e.g., bacterial DNA gyrase) to predict binding modes .
- Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding affinity (KD) and assess competitive inhibition against known substrates .
Methodological Tables
Table 1: Key Synthetic Parameters for Intermediate 3-Formyl-Indole Derivatives
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C (reflux) | +25% yield |
| Catalyst | Sodium acetate (1.1 equiv) | Prevents byproducts |
| Solvent | Acetic acid | Facilitates cyclization |
Table 2: Common Contradictions in Spectral Analysis
| Discrepancy | Resolution Method | Reference |
|---|---|---|
| C=O peak splitting | VT-NMR in DMSO-d6 | |
| Ambiguous NOE signals | 2D NMR (ROESY) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
